Cas no 2171461-62-2 (1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid)

1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid structure
2171461-62-2 structure
商品名:1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid
CAS番号:2171461-62-2
MF:C28H26N2O5
メガワット:470.516447544098
CID:6073567
PubChem ID:165515698

1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid
    • EN300-1519367
    • 1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
    • 2171461-62-2
    • インチ: 1S/C28H26N2O5/c31-26(30-16-15-25(30)27(32)33)14-11-18-9-12-19(13-10-18)29-28(34)35-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,12-13,24-25H,11,14-17H2,(H,29,34)(H,32,33)
    • InChIKey: RPIFPRRQHBGKCC-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCN1C(CCC1C=CC(=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 470.18417193g/mol
  • どういたいしつりょう: 470.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 757
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 95.9Ų

1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1519367-2.5g
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1519367-1.0g
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
1g
$3368.0 2023-06-05
Enamine
EN300-1519367-250mg
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1519367-0.05g
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1519367-0.5g
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1519367-50mg
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1519367-1000mg
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1519367-100mg
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1519367-0.1g
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1519367-5000mg
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
2171461-62-2
5000mg
$9769.0 2023-09-27

1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid 関連文献

1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acidに関する追加情報

Introduction to 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic Acid (CAS No. 2171461-62-2)

1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid, identified by its CAS number 2171461-62-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and exploration. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, contributes to its potential as a versatile intermediate in the synthesis of bioactive agents.

The core structure of 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid features an azetidine ring, which is a five-membered heterocyclic compound containing nitrogen. This nitrogen atom is crucial for the molecule's reactivity and biological interactions. The presence of a carboxylic acid group at the 2-position of the azetidine ring further enhances its potential for further functionalization, allowing for the attachment of various pharmacophores that can modulate biological activity.

One of the most striking features of this compound is the {(9H-fluoren-9-yl)methoxycarbonyl}amino substituent attached to the phenyl ring. The fluorene moiety is known for its stability and rigidity, which can contribute to the molecule's binding affinity and metabolic stability. The methoxycarbonyl group serves as a protecting group for the amino function, ensuring that it remains available for further chemical transformations or biological evaluations. The phenylpropanoyl part of the molecule adds another layer of complexity, providing a hydrophobic anchor that can interact with lipid membranes or other hydrophobic regions in biological targets.

In recent years, there has been a surge in interest regarding azetidine derivatives due to their potential applications in medicinal chemistry. These compounds have been explored as scaffolds for developing drugs that target various diseases, including cancer, inflammation, and neurological disorders. The unique structural properties of azetidine derivatives make them attractive candidates for designing molecules with enhanced selectivity and reduced side effects.

Recent studies have highlighted the importance of 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid in the development of novel therapeutic agents. For instance, researchers have demonstrated its potential as a precursor in the synthesis of protease inhibitors, which are critical in treating conditions such as HIV and cancer. The protease inhibition activity has been attributed to the ability of this compound to mimic natural substrates and interfere with the catalytic activity of target enzymes.

The fluorene moiety in this compound plays a pivotal role in its interactions with biological targets. Fluorene-based compounds are known for their ability to enhance photophysical properties, making them useful in photochemical applications and as probes in biochemical assays. Additionally, the methoxycarbonyl group provides stability under various reaction conditions, ensuring that the compound remains intact during synthetic processes and biological evaluations.

The phenylpropanoyl substituent contributes to the hydrophobicity of the molecule, which is often essential for membrane permeability and binding affinity. This part of the structure allows the compound to interact effectively with both hydrophobic and polar regions of biological targets, enhancing its overall efficacy. The combination of these structural elements makes 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid a promising candidate for further exploration in drug discovery.

In conclusion, 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid (CAS No. 2171461-62-2) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural motifs makes it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and medicinal chemistry.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd